molecular formula C10H18O3 B6235311 1-methoxy-3,3-dimethylcyclohexane-1-carboxylic acid CAS No. 1597100-30-5

1-methoxy-3,3-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B6235311
CAS No.: 1597100-30-5
M. Wt: 186.2
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Description

1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid is an organic compound belonging to the class of cyclohexane carboxylic acids It is characterized by a cyclohexane ring substituted with a methoxy group and two methyl groups at the 3-position, and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methanol in the presence of an acid catalyst to introduce the methoxy group. This is followed by the introduction of the carboxylic acid group through a carboxylation reaction. The reaction conditions typically involve:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid

    Solvents: Organic solvents like methanol or ethanol

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in 1-methoxy-3,3-dimethylcyclohexanol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or amines in the presence of a base.

Major Products:

    Oxidation: 1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid

    Reduction: 1-Methoxy-3,3-dimethylcyclohexanol

    Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-methoxy-3,3-dimethylcyclohexane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Methoxy-3,3-dimethylcyclohexane-1-carboxylic acid can be compared with other cyclohexane carboxylic acids such as:

    1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid: Differing by the presence of a hydroxyl group instead of a methoxy group.

    1-Methoxy-3-methylcyclohexane-1-carboxylic acid: Differing by the number of methyl groups on the cyclohexane ring.

Uniqueness: The presence of both a methoxy group and two methyl groups at the 3-position, along with a carboxylic acid group at the 1-position, makes this compound unique. This specific substitution pattern can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

1597100-30-5

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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